molecular formula C24H25N3O5S2 B2685375 Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate CAS No. 326017-64-5

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate

Cat. No. B2685375
CAS RN: 326017-64-5
M. Wt: 499.6
InChI Key: FZCHOVNPTGVERJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a phenyl group, a sulfonyl group, and a carboxylate ester . It is a derivative of piperidine, which is a common structure in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of several functional groups. The thiazole ring, phenyl group, and sulfonyl group would contribute to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors like its size, shape, and the presence of various functional groups would all influence its properties .

Scientific Research Applications

Antituberculosis Activity

Ethyl 4-phenyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazole-5-carboxylate derivatives were designed and synthesized to target Mycobacterium tuberculosis. In a study by Jeankumar et al. (2013), compounds were evaluated for their in vitro antituberculosis activity, showing promising results against the Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. One compound, in particular, demonstrated significant activity across all tests with non-toxicity at relevant concentrations.

Antimicrobial Properties

Research conducted by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives showcasing moderate to strong antimicrobial activities against Gram-negative and Gram-positive bacteria. The study highlights the potential of these compounds in combating bacterial infections.

Anticancer Potential

In a recent study, derivatives of this compound were synthesized to evaluate their anticancer properties. The research identified several compounds with low IC50 values, indicating strong anticancer agents relative to known drugs such as doxorubicin. This suggests the compound's derivatives could be promising in cancer treatment strategies (Rehman et al., 2018).

Enzyme Inhibition

Compounds containing the this compound moiety have been synthesized and tested for their inhibitory activity against specific enzymes, indicating potential therapeutic applications in diseases related to enzyme dysregulation (Patrick et al., 2016).

Safety and Hazards

Without specific studies, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, proper handling and storage would be important to ensure safety .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, properties, and potential uses. It could also be interesting to explore its potential applications in pharmaceuticals or other industries .

properties

IUPAC Name

ethyl 4-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-2-32-23(29)21-20(17-9-5-3-6-10-17)25-24(33-21)26-22(28)18-11-13-19(14-12-18)34(30,31)27-15-7-4-8-16-27/h3,5-6,9-14H,2,4,7-8,15-16H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCHOVNPTGVERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.